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Compound of Interest

Compound Name: CAL-130 Racemate

Cat. No.: B1600120 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the kinase selectivity profile of CAL-130 racemate, with a focus on its

primary targets within the phosphoinositide 3-kinase (PI3K) family. The information is supported

by available experimental data and methodologies.

CAL-130 is a potent inhibitor of the class I PI3K isoforms delta (δ) and gamma (γ).[1] The

racemate, CAL-130 Racemate, therefore, also functions as a PI3Kδ inhibitor.[2] Understanding

the selectivity of such inhibitors is crucial for predicting their efficacy and potential off-target

effects in therapeutic applications.

Comparative Selectivity of CAL-130 Against PI3K
Isoforms
The inhibitory activity of CAL-130 has been characterized against the four class I PI3K isoforms

(α, β, γ, and δ). The half-maximal inhibitory concentrations (IC50) demonstrate a preferential

inhibition of the p110δ and p110γ catalytic subunits.[1]

Below is a comparison of the IC50 values of CAL-130 with other notable PI3K inhibitors. This

data highlights the distinct selectivity profiles within this class of inhibitors.
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Inhibitor
PI3Kα
(IC50, nM)

PI3Kβ
(IC50, nM)

PI3Kγ (IC50,
nM)

PI3Kδ
(IC50, nM)

Selectivity

CAL-130 115 56 6.1 1.3 δ/γ selective

Alpelisib

(BYL719)
5 1156 250 290 α selective[3]

Idelalisib

(CAL-101)
8600 4000 89 2.5 δ selective[3]

GDC-0941

(Pictilisib)
3 33 3 3 Pan-Class I

Note: Data for CAL-130 is for the pure enantiomer, of which the racemate is comprised.

While comprehensive data on the selectivity of CAL-130 racemate against a broad kinase

panel is not widely published, it has been reported that CAL-130 does not inhibit other signaling

pathways such as p38 MAPK or the insulin receptor tyrosine kinase, suggesting a degree of

specificity for the PI3K family.[1]

PI3K/AKT/mTOR Signaling Pathway
CAL-130 exerts its effects by inhibiting PI3K, a critical node in the PI3K/AKT/mTOR signaling

pathway. This pathway is integral to regulating cell cycle, proliferation, survival, and growth.[4]

Activation of receptor tyrosine kinases (RTKs) by growth factors initiates the pathway, leading

to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate

(PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5][6] PIP3 acts as a second

messenger, recruiting and activating downstream proteins such as AKT. Activated AKT, in turn,

modulates a variety of cellular processes, including the activation of mTOR.[4][6]
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Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of CAL-130 Racemate.
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Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is achieved through standardized in

vitro assays. Below is a generalized protocol representative of the methods used for such

evaluations.

Kinase Selectivity Profiling (General Protocol)
This protocol outlines a common workflow for assessing the inhibitory activity of a compound

against a panel of kinases.

Compound Preparation: The test compound, such as CAL-130 racemate, is dissolved in a

suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared to

be used for determining dose-response curves.

Kinase Reaction Setup:

Individual kinase reactions are set up in a multi-well plate format (e.g., 96- or 384-well).

Each well contains the specific kinase, its corresponding substrate (a peptide or protein),

and ATP.

The reaction buffer is optimized for each kinase to ensure optimal activity.

Inhibitor Addition: The diluted test compound is added to the reaction wells. Control wells

containing only the solvent (e.g., DMSO) are included to determine the baseline kinase

activity (100% activity).

Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a

specific period to allow the kinase to phosphorylate its substrate.

Reaction Termination and Detection: The reaction is stopped, and the extent of substrate

phosphorylation is measured. Common detection methods include:

Radiometric Assays: Using radiolabeled ATP (e.g., [γ-³³P]ATP) and measuring the

incorporation of the radiolabel into the substrate.
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Fluorescence-Based Assays: Employing antibodies that specifically recognize the

phosphorylated substrate.

Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase

reaction.

Data Analysis:

The raw data is converted to percent inhibition relative to the solvent control.

For dose-response experiments, the percent inhibition is plotted against the logarithm of

the inhibitor concentration.

The IC50 value, the concentration of the inhibitor required to reduce kinase activity by

50%, is calculated by fitting the data to a sigmoidal curve.
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Caption: A generalized experimental workflow for kinase selectivity profiling.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [CAL-130 Racemate: A Comparative Analysis of Its
Kinase Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1600120#selectivity-profile-of-cal-130-racemate-
against-a-kinase-panel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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